ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate is a chemical compound with the molecular formula C11H14BrN3O3 and a molecular weight of 316.15 g/mol . This compound is characterized by the presence of a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a ureido group, which is a functional group containing a urea derivative. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate typically involves the reaction of 5-bromopyridine-2-amine with ethyl 3-isocyanatopropanoate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Hydrolysis: The major product is 3-(3-(5-bromopyridin-2-yl)ureido)propanoic acid.
Reduction: Products include ethyl 3-(3-(5-bromopyridin-2-yl)amino)propanoate and ethyl 3-(3-(5-bromopyridin-2-yl)hydroxy)propanoate.
Scientific Research Applications
Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity. The ureido group can form hydrogen bonds with amino acid residues in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(5-bromopyridin-2-yl)propanoate: This compound lacks the ureido group, making it less effective in forming hydrogen bonds with proteins.
Ethyl 3-(3-(5-chloropyridin-2-yl)ureido)propanoate: The chlorine atom in this compound makes it less reactive in substitution reactions compared to the bromine atom in this compound.
Ethyl 3-(3-(5-fluoropyridin-2-yl)ureido)propanoate: The fluorine atom in this compound increases its lipophilicity, affecting its solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-[(5-bromopyridin-2-yl)carbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-2-18-10(16)5-6-13-11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJHLVDEBSAXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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